![molecular formula C21H22F2N2O2 B2408976 1-(3,4-difluorobenzoyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide CAS No. 1334376-61-2](/img/structure/B2408976.png)
1-(3,4-difluorobenzoyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide
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Description
1-(3,4-difluorobenzoyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide, also known as DFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFB belongs to the class of azetidine-3-carboxamide compounds and has been found to exhibit potent biological activity.
Scientific Research Applications
Environmental Degradation and Monitoring of Fluorinated Compounds
- Microbial Degradation of Polyfluoroalkyl Chemicals : Research on polyfluoroalkyl chemicals, which may share structural similarities with 1-(3,4-difluorobenzoyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide, suggests that microbial degradation in the environment leads to the formation of perfluoroalkyl acids. This degradation is crucial for understanding the environmental fate of these compounds (Liu & Avendaño, 2013).
Potential for Pharmaceutical Development
- Conversion of Azoles to CNS Drugs : Research into benzimidazoles, imidazothiazoles, and imidazoles, which are chemically distinct but conceptually related in terms of functional group manipulation, highlights a pathway for synthesizing potent central nervous system (CNS) drugs. This indicates a potential research avenue for synthesizing novel compounds from this compound for CNS applications (Saganuwan, 2020).
Optoelectronic Applications
- Functionalized Quinazolines and Pyrimidines for Optoelectronics : The integration of certain functional groups into π-extended conjugated systems, similar to the structural framework of this compound, has shown significant promise in creating novel optoelectronic materials. These compounds exhibit luminescent properties suitable for electronic devices and sensors (Lipunova et al., 2018).
Environmental Impact and Removal Techniques
- Adsorption Behavior of Perfluorinated Compounds : Understanding the adsorption mechanisms of perfluorinated compounds on various adsorbents can inform the removal strategies for related fluorinated compounds from water sources. This research is essential for mitigating the environmental impact of fluorinated organic chemicals, potentially including derivatives similar to this compound (Du et al., 2014).
properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O2/c1-14(7-8-15-5-3-2-4-6-15)24-20(26)17-12-25(13-17)21(27)16-9-10-18(22)19(23)11-16/h2-6,9-11,14,17H,7-8,12-13H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSBCBREVOLSMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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